molecular formula C4H10N2O B2584157 3-Methoxypropanimidamide CAS No. 736905-51-4

3-Methoxypropanimidamide

Cat. No.: B2584157
CAS No.: 736905-51-4
M. Wt: 102.137
InChI Key: GOLODWMXGLKPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypropanimidamide is an organic compound with the molecular formula C4H10N2O It is a derivative of propanimidamide, where a methoxy group is attached to the third carbon of the propyl chain

Mechanism of Action

Target of Action

The primary targets of 3-Methoxypropanimidamide are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

Given the compound’s unique structure, it may interact with various biochemical pathways, influencing their downstream effects

Pharmacokinetics

As a solid compound , it may have specific pharmacokinetic properties that affect its bioavailability.

Result of Action

As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its stability and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropanimidamide typically involves the reaction of 3-methoxypropionitrile with ammonia or an amine under controlled conditions. The reaction can be catalyzed by acids or bases to facilitate the conversion. The general reaction scheme is as follows:

CH3OCH2CH2CN+NH3CH3OCH2CH2C(NH)NH2\text{CH}_3\text{OCH}_2\text{CH}_2\text{CN} + \text{NH}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{C(NH)}\text{NH}_2 CH3​OCH2​CH2​CN+NH3​→CH3​OCH2​CH2​C(NH)NH2​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxypropanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Propanimidamide: The parent compound without the methoxy group.

    3-Methoxypropionitrile: The nitrile precursor used in the synthesis of 3-Methoxypropanimidamide.

    3-Methoxypropylamine: A related compound with an amine group instead of the imidamide group.

Uniqueness

This compound is unique due to the presence of both the methoxy and imidamide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methoxypropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-7-3-2-4(5)6/h2-3H2,1H3,(H3,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLODWMXGLKPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.